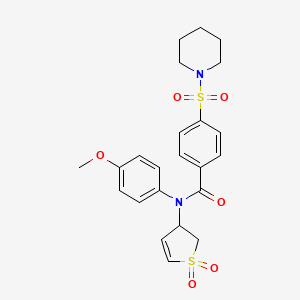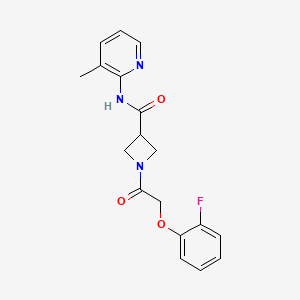
3-(3-Chlorophenyl)but-3-en-1-ol
Übersicht
Beschreibung
3-(3-Chlorophenyl)but-3-en-1-ol is a chemical compound with the molecular formula C10H11ClO. It is a homoallyl alcohol , which can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . It has been employed in a study of the Mn-catalyzed hydrohydrazination of olefins .
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, 3-Buten-1-ol can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . A study on the synthesis of primary propargylic alcohols from terminal alkyne using Rongalite as the C1 unit might provide insights into the synthesis of 3-(3-Chlorophenyl)but-3-en-1-ol .Wissenschaftliche Forschungsanwendungen
Structural Studies
- 3-(3-Chlorophenyl)but-3-en-1-ol's structural aspects have been explored, particularly in the context of azolylmethanes. These studies focus on the crystal structures of various compounds, including 3-(3-Chlorophenyl)but-3-en-1-ol, to understand their conformational and intramolecular interactions (Anderson et al., 1984).
Crystallography and Molecular Structure
- The compound has been investigated for its crystal structure and molecular geometry, providing insights into its molecular behavior and potential applications in materials science and chemistry (Kang et al., 2015).
Synthetic Chemistry and Reactions
- Research has focused on the synthesis and reaction behavior of 3-(3-Chlorophenyl)but-3-en-1-ol and similar compounds. These studies contribute to a better understanding of their chemical properties and potential uses in creating new materials or compounds (Uneyama et al., 1983).
Electronic Properties and Chemical Reactivity
- Studies have been conducted to examine the electronic properties and chemical reactivity of compounds similar to 3-(3-Chlorophenyl)but-3-en-1-ol. These insights are crucial for their potential application in various fields, such as electronic materials and reactive intermediates (Adole et al., 2020).
Molecular Interactions and Stability
- Research on 3-(3-Chlorophenyl)but-3-en-1-ol and related compounds has also delved into their molecular interactions and stability. Understanding these properties is essential for applications in pharmaceuticals, materials science, and chemical synthesis (Casy et al., 1966).
Nonlinear Optical Properties
- The nonlinear optical properties of compounds structurally similar to 3-(3-Chlorophenyl)but-3-en-1-ol have been a subject of interest. These properties are significant for applications in optoelectronics and photonics (Shkir et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as phenols and alcohols, often interact with proteins, enzymes, or cellular membranes in the body. They may bind to these targets and modulate their activity .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical Pathways
Again, this would depend on the specific target. The compound could potentially affect any number of biochemical pathways in the body, depending on which proteins or enzymes it interacts with .
Pharmacokinetics
As an organic compound, “3-(3-Chlorophenyl)but-3-en-1-ol” would likely be absorbed, distributed, metabolized, and excreted by the body. Factors such as its size, polarity, and solubility would influence these processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially lead to a wide range of effects, from changes in cellular metabolism to modulation of signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,7,12H,1,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNAOIRNAJHXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCO)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)
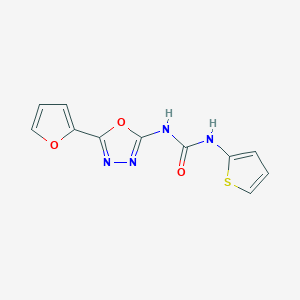
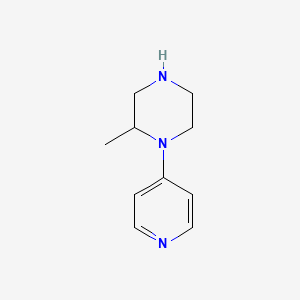
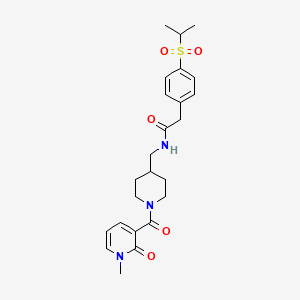
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2509964.png)



